Cas no 103553-98-6 (4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-)
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
- 3,7-Di-O-acetylpinobanksin
- (2R,3R)-5-Hydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromene-3,7-diyl diacetate
- 3,7-O-Diacetylpinobanksin
- Pinanyltrimethylsilan
- Pinobanksin-3,7-diacetat
- [ "" ]
- 3,7-O-Diacetylpibanksin
- [(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
- AKOS032962080
- F92952
- Populigenin
- FS-10089
- 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-,(2R-trans)-
- 103553-98-6
- (2R,3R)-5-Hydroxy-4-oxo-2-phenylchromane-3,7-diyl diacetate
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- Inchi: 1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
- InChI Key: JHHPBJCBJRYFGP-MOPGFXCFSA-N
- SMILES: O1C2C=C(C=C(C=2C([C@@H]([C@H]1C1C=CC=CC=1)OC(C)=O)=O)O)OC(C)=O
Computed Properties
- Exact Mass: 356.09000
- Monoisotopic Mass: 356.08960285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 99.1Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.4±0.1 g/cm3
- Boiling Point: 564.2±50.0 °C at 760 mmHg
- Flash Point: 204.7±23.6 °C
- PSA: 99.13000
- LogP: 2.56560
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2910-1 mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1mg |
¥1475.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2910-5 mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN2910-1 mL * 10 mM (in DMSO) |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN2910-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 5mg |
¥ 3230 | 2024-07-20 | ||
| A2B Chem LLC | AE17426-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 96.0% | 5mg |
$577.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2910-1 ml * 10 mm |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN2910-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 5mg |
¥ 3230 | 2024-07-24 | ||
| TargetMol Chemicals | TN2910-1 ml * 10 mm |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 |
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
Comprehensive Overview of 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- (CAS No. 103553-98-6)
The compound 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- (CAS No. 103553-98-6) is a highly specialized organic molecule with a unique structural framework. This compound belongs to the benzopyran family, a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and biochemical research due to their diverse biological activities. The presence of multiple functional groups, including acetyloxy and hydroxy moieties, contributes to its reactivity and potential applications in drug development and synthetic chemistry.
In recent years, the demand for chiral compounds like (2R,3R)- derivatives has surged, driven by their enantioselective properties in catalysis and medicinal chemistry. Researchers are particularly interested in how the stereochemistry of this compound influences its interactions with biological targets. The phenyl and dihydro groups further enhance its stability and solubility, making it a candidate for advanced studies in flavonoid analogs and natural product synthesis.
One of the most frequently asked questions about CAS No. 103553-98-6 revolves around its potential therapeutic benefits. Preliminary studies suggest that derivatives of 4H-1-Benzopyran-4-one exhibit antioxidant and anti-inflammatory properties, aligning with the growing consumer interest in nutraceuticals and functional foods. This has led to increased searches for "natural benzopyran derivatives" and "bioactive flavonoids" in scientific databases and search engines.
From a synthetic perspective, the bis(acetyloxy) groups in this compound offer versatile sites for further chemical modifications. Organic chemists are exploring its use as a building block for asymmetric synthesis, a hot topic in green chemistry and sustainable manufacturing. The compound’s stereospecificity also makes it valuable for developing chiral catalysts, which are critical in producing enantiomerically pure pharmaceuticals.
Another area of interest is the compound’s potential role in cosmeceuticals. With the rise of anti-aging skincare trends, researchers are investigating whether 5-hydroxy-2-phenyl- derivatives can inhibit oxidative stress in skin cells. This aligns with popular search queries like "benzopyran in skincare" and "natural anti-aging compounds," reflecting consumer demand for science-backed cosmetic ingredients.
In analytical chemistry, CAS No. 103553-98-6 is often referenced in studies involving high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its distinct UV absorption profile due to the benzopyran core makes it a useful standard for method development. Laboratories frequently search for "HPLC methods for benzopyran analysis" to optimize separation techniques for similar compounds.
Despite its niche applications, the commercial availability of 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- remains limited, prompting inquiries about "suppliers of chiral benzopyran derivatives." This underscores the need for scalable synthesis routes to meet the demands of academic and industrial researchers.
In summary, CAS No. 103553-98-6 represents a fascinating intersection of chemistry, biology, and material science. Its multifaceted properties continue to inspire innovations across disciplines, from drug discovery to green chemistry. As research progresses, this compound is poised to play a pivotal role in addressing contemporary challenges in health and sustainability.
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